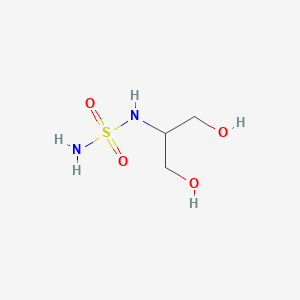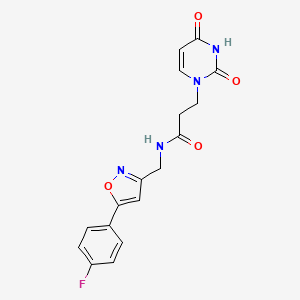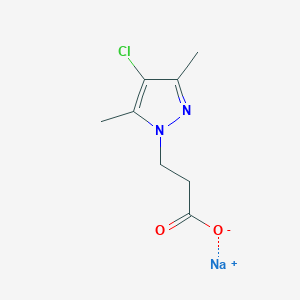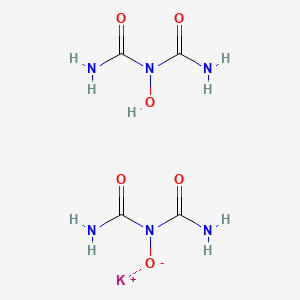
1,3-Dihydroxy-2-(sulfamoylamino)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxy-2-(sulfamoylamino)propane, also known as sulfoxaflor, is a novel insecticide that has recently gained attention in the scientific community. Sulfoxaflor belongs to the sulfoximine class of insecticides and has a unique mode of action that targets the nicotinic acetylcholine receptors (nAChRs) in insects.
Mechanism of Action
Sulfoxaflor acts as a selective agonist of the insect nAChRs, which are essential for the normal functioning of the nervous system. Sulfoxaflor binds to the nAChRs and causes overstimulation, leading to paralysis and death of the insect. Sulfoxaflor has a high affinity for the nAChRs in insects, but a low affinity for the nAChRs in mammals, making it a selective insecticide with low toxicity to mammals.
Biochemical and Physiological Effects:
Sulfoxaflor has been found to have a significant impact on the biochemical and physiological processes of insects. It disrupts the normal functioning of the nervous system, leading to paralysis and death. Sulfoxaflor also affects the feeding behavior, reproduction, and development of insects. It has been shown to reduce the egg-laying capacity of female insects and inhibit the growth of larvae.
Advantages and Limitations for Lab Experiments
Sulfoxaflor has several advantages for use in lab experiments. It is highly effective against a wide range of insect pests and has a unique mode of action that can be studied to gain insights into the functioning of the nervous system in insects. Sulfoxaflor is also easy to handle and has a long shelf life. However, 1,3-Dihydroxy-2-(sulfamoylamino)propane has some limitations for use in lab experiments. It is highly toxic to bees and other beneficial insects, which can make it difficult to study its impact on non-target organisms. Sulfoxaflor is also relatively expensive compared to other insecticides, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 1,3-Dihydroxy-2-(sulfamoylamino)propane. One area of research is the development of new formulations of this compound that can reduce its impact on non-target organisms. Another area of research is the study of the impact of this compound on the microbiome of insects, which can have important implications for the ecology of insect populations. Additionally, the study of the resistance mechanisms of insects to this compound can provide insights into the evolution of resistance and the development of new insecticides. Finally, the use of this compound in integrated pest management strategies can be explored to develop sustainable pest control practices.
Synthesis Methods
Sulfoxaflor is synthesized through a multi-step process that involves the reaction of 2-chloro-6-trifluoromethylpyridine with sodium sulfite to form a sulfoximine intermediate. The intermediate is then reacted with 1,3-dihydroxypropan-2-one to form 1,3-Dihydroxy-2-(sulfamoylamino)propane. This synthesis method has been optimized to produce this compound with high yield and purity.
Scientific Research Applications
Sulfoxaflor has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests. It has been used to control pests in various crops such as cotton, soybean, citrus, and vegetables. Sulfoxaflor has also been studied for its impact on non-target organisms such as bees, butterflies, and other beneficial insects.
properties
IUPAC Name |
1,3-dihydroxy-2-(sulfamoylamino)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O4S/c4-10(8,9)5-3(1-6)2-7/h3,5-7H,1-2H2,(H2,4,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTRVIOXGVLFKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)NS(=O)(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)

![3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B2407424.png)


![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)